molecular formula C25H31N3O2 B15192554 6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril CAS No. 80834-59-9

6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril

Cat. No.: B15192554
CAS No.: 80834-59-9
M. Wt: 405.5 g/mol
InChI Key: PPOSVGXTYKCAPK-FNORWQNLSA-N
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Description

6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of ethoxyphenyl, piperazinyl, butenyl, and dihydrocarbostyril groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-ethoxyphenyl with piperazine to form 4-(2-ethoxyphenyl)-1-piperazine. This intermediate is then reacted with 1-butenyl bromide under basic conditions to yield 4-(4-(2-ethoxyphenyl)-1-piperazinyl)-1-butenyl bromide. Finally, this compound undergoes a cyclization reaction with 3,4-dihydrocarbostyril in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can yield brominated derivatives, while reduction with sodium borohydride can produce alcohol derivatives.

Mechanism of Action

The mechanism of action of 6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell membrane receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-(4-(2-Ethoxyphenyl)-1-piperazinyl)-1-butenyl)-3,4-dihydrocarbostyril stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

80834-59-9

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

6-[(E)-4-[4-(2-ethoxyphenyl)piperazin-1-yl]but-1-enyl]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C25H31N3O2/c1-2-30-24-9-4-3-8-23(24)28-17-15-27(16-18-28)14-6-5-7-20-10-12-22-21(19-20)11-13-25(29)26-22/h3-5,7-10,12,19H,2,6,11,13-18H2,1H3,(H,26,29)/b7-5+

InChI Key

PPOSVGXTYKCAPK-FNORWQNLSA-N

Isomeric SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC/C=C/C3=CC4=C(C=C3)NC(=O)CC4

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CCC=CC3=CC4=C(C=C3)NC(=O)CC4

Origin of Product

United States

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